2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
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Overview
Description
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a tetrahydropyran ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound could potentially alter the function of its targets, leading to changes in cellular activity.
Biochemical Pathways
It’s known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the compound is a plasma metabolite , suggesting that it is absorbed and distributed in the body
Result of Action
The compound 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between non-small cell lung carcinoma (NSCLC) patients and healthy controls . This suggests that the compound may have a role in the detection of NSCLC.
Action Environment
It’s known that similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances . Therefore, it’s possible that environmental factors could influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the condensation of 4-methoxyphenylacetic acid with tetrahydropyran derivatives under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 2-Methoxyphenylacetic acid
Uniqueness
2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a tetrahydropyran ring and an acetic acid moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAHLIKDWRTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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